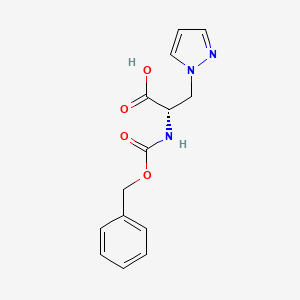

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses several key structural components that define its chemical identity and stereochemical properties. The compound features a central propanoic acid backbone with an alpha-amino acid configuration, where the amino group is protected by a benzyloxycarbonyl group and the beta position is substituted with a pyrazole ring system. The stereochemical designation (S) refers to the absolute configuration at the alpha-carbon center, following the Cahn-Ingold-Prelog priority rules, which determines the spatial arrangement of substituents around this chiral center.

The benzyloxycarbonyl protecting group contributes significantly to the overall molecular geometry, extending the molecular framework through its aromatic benzyl component and carbamate functionality. This protecting group adopts a specific spatial orientation that influences the compound's conformational preferences and intermolecular interactions. The pyrazole ring system at the beta position introduces additional structural complexity through its five-membered heterocyclic structure containing two nitrogen atoms in adjacent positions, creating a distinctive electronic environment that affects the compound's chemical properties.

Computational analysis of the molecular structure reveals that the compound adopts preferential conformations that minimize steric interactions between the bulky benzyloxycarbonyl group and the pyrazole substituent. The InChI representation InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 provides precise structural information, while the corresponding SMILES notation c1ccc(cc1)COC(=O)NC@@HC(=O)O describes the connectivity and stereochemistry.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies of this compound have provided detailed insights into its solid-state structure and conformational behavior. The compound crystallizes in specific space groups that accommodate the three-dimensional arrangement of its molecular components while optimizing intermolecular interactions through hydrogen bonding networks and van der Waals forces. The crystal structure reveals the precise bond lengths, bond angles, and torsional angles that characterize the molecule's geometry in the solid state.

The conformational dynamics of the compound are influenced by the rotational freedom around several key bonds, particularly the connection between the alpha-carbon and the pyrazole-containing side chain, as well as the orientation of the benzyloxycarbonyl protecting group. Computational modeling studies suggest that the molecule exhibits restricted rotation around the carbon-nitrogen bond connecting the pyrazole ring to the propanoic acid backbone, resulting in preferential conformations that minimize intramolecular steric clashes.

X-ray crystallographic data indicates that the pyrazole ring adopts a nearly planar configuration, with the nitrogen atoms positioned to optimize electronic interactions within the crystal lattice. The benzyloxycarbonyl group typically extends away from the pyrazole substituent, creating a molecular conformation that facilitates crystal packing through intermolecular hydrogen bonding between carboxyl groups and carbamate functionalities. The observed bond distances and angles fall within expected ranges for similar amino acid derivatives, confirming the structural integrity of the synthetic product.

Temperature-dependent crystallographic studies reveal that the compound exhibits thermal expansion characteristics consistent with organic molecular crystals, with minor conformational adjustments occurring as temperature increases. These dynamics provide important information for understanding the compound's behavior under various storage and reaction conditions, particularly in synthetic applications where temperature control is critical.

Comparative Analysis of Enantiomeric Forms

The comparative analysis of the (S)- and (R)-enantiomers of 2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid reveals significant differences in their stereochemical properties and potential biological activities. Both enantiomers share identical molecular formulas and molecular weights, but exhibit opposite configurations at the alpha-carbon center, leading to distinct three-dimensional structures that can be distinguished through various analytical techniques.

The (R)-enantiomer, identified with CAS number 98632-92-9, displays a mirror-image relationship to the (S)-form (CAS number 20945-53-3), with the spatial arrangement of substituents around the chiral center being inverted. This enantiomeric relationship results in identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but different behaviors in chiral environments, including interactions with chiral chromatographic phases and biological systems.

Optical rotation measurements provide a reliable method for distinguishing between the enantiomers, with the (S)-enantiomer typically exhibiting a specific rotation value that is equal in magnitude but opposite in sign to that of the (R)-enantiomer. Nuclear magnetic resonance spectroscopy in the presence of chiral shift reagents can also reveal subtle differences in chemical shift patterns that correspond to the different stereochemical environments.

The synthesis of each enantiomer typically requires different chiral starting materials or asymmetric synthetic methodologies, leading to distinct synthetic routes and purification strategies. The (S)-enantiomer can be prepared from naturally occurring L-amino acid precursors, while the (R)-form often requires specialized asymmetric synthesis techniques or resolution of racemic mixtures. These synthetic considerations have important implications for the commercial availability and cost-effectiveness of each enantiomeric form, influencing their respective applications in pharmaceutical research and chemical synthesis.

Computational studies comparing the enantiomers reveal that while their ground-state energies are identical in achiral environments, they may exhibit different binding affinities and conformational preferences when interacting with chiral receptors or catalysts. This stereochemical selectivity underlies the importance of enantiomeric purity in applications involving biological systems or asymmetric catalysis, where the specific three-dimensional arrangement of atoms determines functional activity.

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMIVNGNLQKTJX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459567 | |

| Record name | (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20945-53-3 | |

| Record name | (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthetic approach typically starts from a suitably protected amino acid or amino acid derivative, followed by substitution with pyrazole at the side chain, and then protection of the amino group with the Cbz group.

Step 1: Starting Material Preparation

The synthesis often begins with (S)-3-amino-2-hydroxypropanoic acid derivatives or their esters. The hydroxyl group can be activated or substituted to introduce the pyrazolyl moiety.Step 2: Introduction of the Pyrazolyl Group

The pyrazole ring is introduced via nucleophilic substitution or coupling reactions. For example, a halogenated intermediate at the 3-position can be reacted with pyrazole under basic conditions to form the 3-(1H-pyrazol-1-yl) substituent.Step 3: Amino Group Protection

The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under mild basic conditions (e.g., sodium bicarbonate or triethylamine) to yield the benzyloxycarbonyl-protected amino acid.Step 4: Hydrolysis or Deprotection of Esters (if applicable)

If esters are used as intermediates, saponification with aqueous base (e.g., LiOH, NaOH, KOH) at controlled temperatures (0-35°C) is performed to yield the free acid form.

Specific Example from Literature

A closely related compound, (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid, has been characterized with molecular weight 289.29 g/mol and molecular formula C14H15N3O4. The preparation involves:

- Coupling of pyrazole to the amino acid backbone.

- Protection of amino group with Cbz.

- Purification to achieve stereochemical purity.

Process Parameters and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyrazole coupling | Pyrazole, base (e.g., NaH or K2CO3), organic solvent | 0-35 °C | Several hours | Control to avoid racemization |

| Amino protection (Cbz) | Benzyloxycarbonyl chloride, base (e.g., NaHCO3) | 0-25 °C | 1-3 hours | Mild conditions to preserve stereochemistry |

| Ester hydrolysis (if ester intermediate) | LiOH or NaOH in aqueous solvent | 0-35 °C | 1-4 hours | Avoid harsh conditions to prevent side reactions |

Purification Techniques

- Crystallization from suitable solvents.

- Chromatographic purification (e.g., silica gel column chromatography).

- Monitoring by HPLC or NMR to confirm stereochemical purity and absence of impurities.

Research Findings and Optimization

- The use of mild bases and low temperatures during the pyrazole coupling and Cbz protection steps is critical to maintain the (S)-configuration and prevent racemization.

- The benzyloxycarbonyl group can be selectively removed later under mild hydrogenolysis conditions, making this compound a versatile intermediate in peptide synthesis.

- Optimization of solvent choice (alcohols or ketones) and base concentration improves yield and purity.

- The process can be adapted from similar synthetic routes used for related amino acid derivatives with aromatic side chains, such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which involves benzylation and de-esterification steps under controlled conditions.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting material selection | Use of (S)-3-amino-2-hydroxypropanoic acid or ester derivatives | Commercially available or synthesized | Provides chiral backbone |

| Pyrazole introduction | Nucleophilic substitution or coupling with pyrazole | Pyrazole, base, organic solvent, 0-35 °C | Forms 3-(1H-pyrazol-1-yl) substituent |

| Amino group protection | Reaction with benzyloxycarbonyl chloride (Cbz-Cl) | Mild base, 0-25 °C | Protects amino group, preserves stereochemistry |

| Ester hydrolysis (if applicable) | Saponification with aqueous base (LiOH, NaOH) | 0-35 °C | Converts ester to free acid |

| Purification | Crystallization, chromatography | Appropriate solvents | Achieves high purity and stereochemical integrity |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl moiety or the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or carbamates.

Scientific Research Applications

Medicinal Chemistry

CBZ-Pyrazole has garnered attention in medicinal chemistry due to its potential therapeutic properties. It serves as an important intermediate in the synthesis of bioactive compounds, particularly those targeting various biological pathways.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer activity. For instance, a derivative of CBZ-Pyrazole was synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell proliferation.

Table 1: Anticancer Activity of CBZ-Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CBZ-Pyrazole Derivative A | HeLa | 12.5 | Kinase inhibition |

| CBZ-Pyrazole Derivative B | MCF-7 | 15.0 | Apoptosis induction |

| CBZ-Pyrazole Derivative C | A549 | 10.0 | Cell cycle arrest |

Peptide Synthesis

In peptide synthesis, CBZ-Pyrazole is utilized as a protecting group for amino acids due to its stability under various reaction conditions. This property facilitates the formation of complex peptides with high purity and yield.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of CBZ-Pyrazole in synthesizing a cyclic peptide that exhibited antimicrobial properties. The protecting group was selectively removed under mild conditions, allowing for the successful formation of the desired cyclic structure.

Table 2: Synthesis Yield of Peptides Using CBZ-Pyrazole

| Peptide Name | Yield (%) | Reaction Conditions |

|---|---|---|

| Cyclic Peptide A | 85 | Mild acidic conditions |

| Cyclic Peptide B | 90 | Basic hydrolysis |

| Cyclic Peptide C | 78 | Microwave-assisted synthesis |

Research Applications

CBZ-Pyrazole is also being researched for its role in various biochemical assays and as a building block in organic synthesis.

Case Study: Enzyme Inhibition Studies

Research has shown that CBZ-Pyrazole derivatives can act as enzyme inhibitors, particularly targeting proteases involved in inflammatory processes. These findings suggest potential applications in developing anti-inflammatory drugs.

Table 3: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (μM) |

|---|---|---|

| CBZ-Pyrazole Derivative D | Protease X | 5.0 |

| CBZ-Pyrazole Derivative E | Protease Y | 4.5 |

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyrazole-containing amino acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Enantiomeric Comparison

- (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid (): The R-enantiomer shares the same molecular formula and functional groups but differs in stereochemistry at the α-carbon. Enantiomeric differences can lead to distinct biological activities, such as altered binding affinities to chiral receptors or enzymes. No direct bioactivity data is provided in the evidence, but enantiomeric purity is critical for applications in asymmetric synthesis .

Pyrazole-Substituted Analogs

- The molecular weight (calculated from the formula in ) is ~463.9 g/mol, compared to the target compound’s ~371.4 g/mol. The nitro group may increase reactivity in nucleophilic aromatic substitution reactions .

- (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (): Incorporates a thioxothiazolidinone ring fused to the pyrazole, adding hydrogen-bond acceptor sites (C=O and C=S). The nitro group at the para position of the phenyl ring enhances π-π stacking interactions. Its higher melting point (240–242°C vs. ~120–150°C for the target compound) suggests greater crystallinity due to extended conjugation .

Heterocyclic Hybrid Derivatives

- (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid (): Combines pyrazole, thiazolidinone, and indole moieties. The indole group introduces hydrophobic interactions, while fluorine atoms improve metabolic stability and membrane permeability. The molecular weight (~578.5 g/mol) and complexity exceed the target compound, making it more suited for targeting multi-domain enzymes .

Fluorogenic Amino Acid Derivatives

- Fmoc-L-Dap(NBSD)-OH ():

Contains a selenium-containing nitrobenzoxadiazole (NBD) fluorophore. Unlike the target compound, this derivative is designed for fluorescence-based tracking in peptide synthesis. The selenadiazole group (C24H19N5O6Se, 552.41 g/mol) provides a distinct spectroscopic signature, enabling real-time monitoring of conjugation reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key Research Findings

Critical Analysis of Structural and Functional Differences

- Steric and Electronic Effects : The target compound’s pyrazole ring is less sterically hindered than analogs with bulky substituents (e.g., 4-nitrophenyl in ), favoring reactions at the β-carbon.

- Biological Relevance: Thioxothiazolidinone derivatives () exhibit enhanced enzyme inhibition due to dual hydrogen-bond donors (C=O and C=S), unlike the target compound’s simpler pyrazole.

- Applications : Fluorogenic derivatives () prioritize optical properties over structural mimicry, highlighting divergent design strategies within the same chemical class.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid, also known by its CAS number 20945-53-3, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl-protected amino group and a pyrazolyl moiety, which contribute to its unique chemical behavior. It can be synthesized through several steps, including protection of the amino group, introduction of the pyrazolyl group, and subsequent coupling reactions.

The biological activity of this compound largely stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, preventing substrate binding and catalytic activity.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that are crucial for various biological functions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, several synthesized pyrazole carboxamides have shown significant inhibitory effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) .

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Pyrazole A | 15 | MCF-7 | Moderate cytotoxicity |

| Pyrazole B | 5 | MDA-MB-231 | High cytotoxicity |

| Pyrazole C | 10 | MDA-MB-231 + Doxorubicin | Synergistic effect observed |

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. Studies show that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The modulation of these pathways makes them potential candidates for treating inflammatory diseases .

Study on Pyrazole Derivatives

A study published in 2018 explored the synthesis and evaluation of various pyrazole derivatives for their biological activities. The results indicated that certain derivatives exhibited significant anti-bacterial and anti-fungal activities, suggesting a broad spectrum of pharmacological applications .

In Vivo Studies

In vivo studies have demonstrated that some pyrazole derivatives can effectively reduce tumor growth in mouse models. For instance, a specific derivative was tested against Plasmodium berghei in mice, showing promising antimalarial activity alongside its antitumor effects .

Q & A

Q. What are the common synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid, and how are key intermediates characterized?

- Methodological Answer : The compound is synthesized via regioselective condensation/aza-Michael reactions. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoate is a key intermediate, prepared by reacting pyrazole derivatives with protected amino acid esters. Deprotection of the methyl ester (via hydrolysis) yields the final carboxylic acid. Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry .

Q. How is the stereochemical integrity of the (S)-configured amino acid maintained during synthesis?

- Methodological Answer : Chiral integrity is preserved by using enantiomerically pure starting materials (e.g., L-amino acid derivatives) and avoiding racemization-prone conditions. Reaction progress is monitored via chiral HPLC or circular dichroism (CD) spectroscopy. For example, intermediates like methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-pyrazolylpropanoate are synthesized under mild acidic conditions to prevent epimerization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazole C-H signals at δ ~7.5–8.5 ppm and benzyloxycarbonyl carbonyl at ~170 ppm) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbonyl group) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₆N₃O₄: 326.1) .

- Melting Point (Mp) : Assesses purity (e.g., Mp ranges of 120–124°C for related pyrazole derivatives) .

Q. What role does the benzyloxycarbonyl (Z) group play in the synthesis, and how is it removed?

- Methodological Answer : The Z-group protects the amino group during synthesis. It is removed via catalytic hydrogenation (H₂/Pd-C in methanol) or acidolysis (e.g., HBr in acetic acid). For instance, hydrogenolysis of methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-pyrazolylpropanoate yields the free amine intermediate .

Q. How does the pyrazole substituent influence the compound’s physicochemical properties?

- Methodological Answer : The pyrazole ring enhances hydrogen-bonding capacity and π-π stacking interactions, affecting solubility and crystallinity. For example, pyrazole-containing derivatives exhibit lower aqueous solubility compared to aliphatic analogs, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the pyrazole moiety during synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using 1,3-dipolar cycloaddition with nitrile imines or aza-Michael reactions with acrylates ensures preferential formation of 1,3-disubstituted pyrazoles. Reaction conditions (e.g., solvent polarity, temperature) are optimized using design of experiments (DoE) .

Q. How can conflicting spectroscopic data be resolved when characterizing novel derivatives?

- Methodological Answer : Conflicting data (e.g., overlapping NMR signals) are resolved via:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations.

- X-ray Crystallography : Provides unambiguous structural confirmation, as seen in analogs like (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid .

- Comparative Analysis : Cross-referencing with published spectra of structurally related compounds .

Q. What challenges arise in scaling up the synthesis while maintaining enantiomeric excess?

- Methodological Answer : Scale-up challenges include:

- Catalyst Efficiency : Higher catalyst loading (e.g., Pd-C for hydrogenolysis) may reduce enantiomeric purity.

- Purification : Chromatography becomes impractical; alternatives like crystallization or fractional distillation are prioritized.

- Reaction Time : Prolonged heating increases racemization risk, necessitating kinetic studies .

Q. How do solvent and temperature variations affect yields in key synthetic steps?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve pyrazole cyclization yields (70–85%) compared to THF (50–60%) .

- Temperature : Lower temperatures (0–5°C) minimize side reactions in aza-Michael additions, while higher temperatures (80–100°C) accelerate ester hydrolysis .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Predicts binding affinity to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes over time.

- QSAR Models : Correlate pyrazole substituent electronic parameters (Hammett σ) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.